Hexabutyldistannane
Overview
Description
Hexabutyldistannane is a chemical compound that is used in various organic synthesis reactions. It is a type of distannane, which means it contains a bond between two tin atoms. The compound is characterized by having butyl groups attached to the tin atoms, which can be involved in chemical reactions as a mediator or reactant.
Synthesis Analysis
The synthesis of hexabutyldistannane-related compounds can be achieved through palladium-catalyzed coupling reactions. For instance, a palladium-catalyzed three-component coupling of imines, acid chlorides, and hexabutyldistannane has been described, leading to the formation of α-amidostannanes . This reaction is efficient, proceeding at ambient temperature and completing within an hour, highlighting the reactivity and usefulness of hexabutyldistannane in multi-component synthesis processes.
Molecular Structure Analysis
While the provided data does not directly describe the molecular structure of hexabutyldistannane, it is known that distannanes typically have a Sn-Sn bond. The molecular structure of related compounds, such as those formed in the reaction with hexafluoro-2,2-bis(4-carboxyphenyl)propane, can result in strained macrocycles, indicating that hexabutyldistannane can be involved in the formation of complex structures .
Chemical Reactions Analysis
Hexabutyldistannane is involved in various chemical reactions, particularly as a mediator. It has been found effective in mediating the reaction of N-acyliminium ion pools with alkyl halides through a chain mechanism. This involves the addition of an alkyl radical to an N-acyliminium ion followed by electron transfer from the distannane . Such reactions demonstrate the role of hexabutyldistannane in facilitating radical and electron transfer processes in organic synthesis.
Physical and Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis and Reaction Mediation
- Hexabutyldistannane has been identified as an effective mediator in organic synthesis. Specifically, it facilitates the reaction of N-acyliminium ion pools with alkyl halides, following a chain mechanism involving radical addition and electron transfer (Maruyama, Suga, & Yoshida, 2006). This process is significant for the creation of complex organic compounds.
Electrochemical Synthesis
- Hexabutyldistannane is conveniently synthesized using electrochemical techniques, particularly involving the reduction of compounds dissolved in methanol (Savall, Lacoste, & Mazerolles, 1981). This approach is crucial for producing hexabutyldistannane on a larger scale.
Catalysis in Organic Chemistry
- It is used in palladium-catalyzed reactions, such as the distannylation of ortho-quinodimethanes. This demonstrates its role as a reactive agent in complex organic synthesis processes (Yoshida et al., 2006).
Radical Cyclization in Organic Synthesis
- Hexabutyldistannane aids in radical cyclization, a key step in the synthesis of complex organic structures, such as lactones and other cyclic compounds (Banwell et al., 2003).
Surface Chemistry and Material Science
- In material science, hexabutyldistannane has applications in the formation of self-assembled monolayers on surfaces like gold aerogels. This is crucial for understanding and manipulating surface chemistry at a molecular level (Benkovicova et al., 2017).
Oxidative Cleavage Studies
- Research on the oxidative cleavage of tin-tin bonds in hexabutyldistannane provides insights into the reactivity and stability of organotin compounds, which is vital for developing new chemical processes (Kozima et al., 1980).
Catalytic Transformations
- Hexabutyldistannane plays a role in catalytic transformations, specifically in the production of catenated products like polystannanes and hexabutyldistannane itself. This process demonstrates the compound's utility in synthesizing new materials (Woo, Song, & Kim, 1998).
Synthesis of α-Amidostannanes
- In the field of synthetic chemistry, hexabutyldistannane is used in the palladium-catalyzed synthesis of α-amidostannanes. This process is a testament to its role in facilitating complex chemical reactions (Xu & Arndtsen, 2014).
Wurtz Reaction and Organotin Compounds
- Hexabutyldistannane is involved in the Wurtz reaction for preparing organotin compounds, highlighting its significance in the production of various tin-based materials (Kerk & Luijten, 2007).
Stannylative Cycloaddition in Organic Synthesis
- This compound plays a role in the stannylative cycloaddition of enynes, a process crucial for synthesizing highly substituted organotin compounds, demonstrating its utility in fine chemical synthesis (Nakao et al., 2004).
Synthesis of Functionalized Polymers
- Hexabutyldistannane is used in the synthesis of polystyrenes functionalized by triorgano[(1-oxoalkyl)oxy]stannanes, which are important in materials science for creating new polymers with unique properties (Dalil et al., 2002).
Molluscicidal Activities in Environmental Science
- In environmental science, hexabutyldistannane is studied for its molluscicidal activities, demonstrating its potential use in controlling snail populations, which is crucial for managing diseases like schistosomiasis (Chung Ky, 1976).
Kinetic Analysis in Polymer Science
- The compound is also significant in the kinetic analysis of anionic polymerization processes, providing insights into the behavior of polymers during their formation, which is critical for developing new polymeric materials (Nakhmanovich et al., 2001).
Slow-Release Formulations in Environmental Applications
- Hexabutyldistannane has been tested in slow-release formulations for controlling Biomphalaria spp., a type of snail. These field tests show its potential for long-term molluscicidal activity, which is important for ecological management and disease control (Gilbert, Paesleme, Ferreira, Bulhŏes, & Castleton, 1973).
Fluorous Tin Derivatives for Imaging and Therapy
- Hexabutyldistannane is used in the preparation of fluorous tin derivatives, which are key in the synthesis of molecular imaging and therapy agents. This illustrates its role in advancing medical imaging and therapeutic technologies (McIntee, Sundararajan, Donovan, Kovacs, Capretta, & Valliant, 2008).
Safety And Hazards
properties
InChI |
InChI=1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDSKZBUUUQMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Hexabutyldistannane | |
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Product Name |
Hexabutyldistannane | |
CAS RN |
813-19-4 | |
Record name | Bis(tributyltin) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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